
2-Anthracenesulfonic acid, 1-amino-4-((3-((chloroacetyl)amino)phenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anthracenesulfonic acid, 1-amino-4-((3-((chloroacetyl)amino)phenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its anthracene core structure, which is functionalized with sulfonic acid, amino, and chloroacetyl groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-((3-((chloroacetyl)amino)phenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt typically involves multiple steps, starting from the anthracene core. The process includes:
Nitration: Introduction of nitro groups to the anthracene core.
Reduction: Conversion of nitro groups to amino groups.
Sulfonation: Addition of sulfonic acid groups.
Acylation: Introduction of chloroacetyl groups.
Neutralization: Formation of the monosodium salt.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process requires precise temperature control, catalysts, and purification steps to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-4-((3-((chloroacetyl)amino)phenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups.
Acylation: Addition of acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Acylation: Acyl chlorides and anhydrides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
科学的研究の応用
2-Anthracenesulfonic acid, 1-amino-4-((3-((chloroacetyl)amino)phenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing dyes and pigments.
Biology: Employed in biochemical assays and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonic acid and amino groups facilitate binding to proteins and enzymes, while the chloroacetyl group can form covalent bonds with nucleophiles. These interactions can modulate biological activities and chemical reactions.
類似化合物との比較
Similar Compounds
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((2-methyl-5-(((4-methylphenyl)sulfonyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methylphenyl)sulfonyl)amino)-9,10-dioxo-, monosodium salt
Uniqueness
The unique combination of functional groups in 2-Anthracenesulfonic acid, 1-amino-4-((3-((chloroacetyl)amino)phenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt provides distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
75268-68-7 |
|---|---|
分子式 |
C22H15ClN3NaO6S |
分子量 |
507.9 g/mol |
IUPAC名 |
sodium;1-amino-4-[3-[(2-chloroacetyl)amino]anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H16ClN3O6S.Na/c23-10-17(27)26-12-5-3-4-11(8-12)25-15-9-16(33(30,31)32)20(24)19-18(15)21(28)13-6-1-2-7-14(13)22(19)29;/h1-9,25H,10,24H2,(H,26,27)(H,30,31,32);/q;+1/p-1 |
InChIキー |
YWTKOICHRYFLKQ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)NC(=O)CCl)S(=O)(=O)[O-])N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


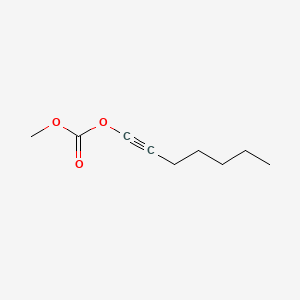
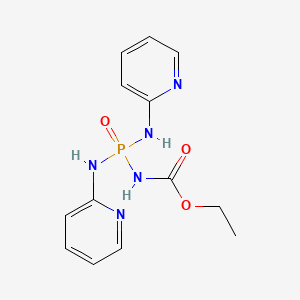


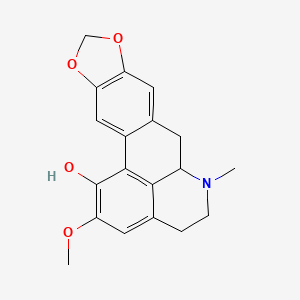
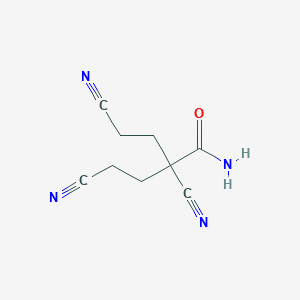
![[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate](/img/structure/B12790145.png)

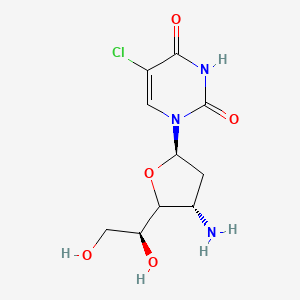
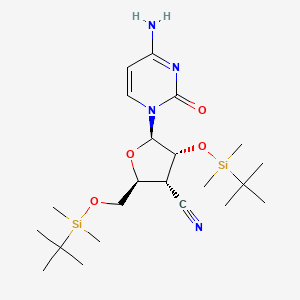
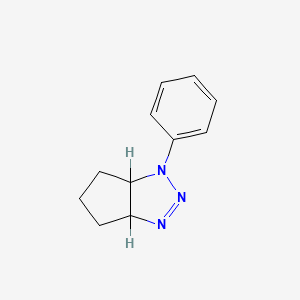
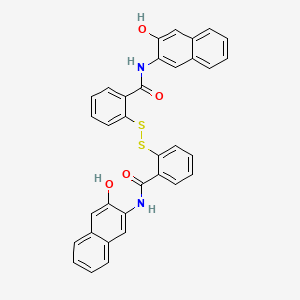
![7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B12790198.png)

